molecular formula C11H14O2 B14871999 2-Hydroxy-1-mesitylethan-1-one

2-Hydroxy-1-mesitylethan-1-one

Cat. No.: B14871999
M. Wt: 178.23 g/mol
InChI Key: JRVHUVQJFRKKQZ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-mesitylethan-1-one is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-mesitylethan-1-one can be achieved through several methods. One common approach involves the alkylation of 1-mesitylethan-1-one with secondary alcohols. For example, the reaction of 1-mesitylethan-1-one with 2-phenylethanol in the presence of an iron catalyst yields the desired product . The reaction conditions typically involve the use of dry toluene as a solvent and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography are employed to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-mesitylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of mesityl ethyl ketone or mesityl aldehyde.

    Reduction: Formation of mesityl ethanol.

    Substitution: Formation of brominated or nitrated mesityl derivatives.

Scientific Research Applications

2-Hydroxy-1-mesitylethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-mesitylethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentamethylphenyl ethan-1-one
  • 2,4,6-Triisopropylphenyl ethan-1-one

Comparison

2-Hydroxy-1-mesitylethan-1-one is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds like 2,3,4,5,6-pentamethylphenyl ethan-1-one and 2,4,6-triisopropylphenyl ethan-1-one, it offers additional functionalization possibilities and diverse applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-hydroxy-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C11H14O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,12H,6H2,1-3H3

InChI Key

JRVHUVQJFRKKQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CO)C

Origin of Product

United States

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